molecular formula C25H28FN3O3 B3408936 4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide CAS No. 887220-65-7

4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide

Cat. No. B3408936
CAS RN: 887220-65-7
M. Wt: 437.5 g/mol
InChI Key: GGAACVYUGYEVCZ-UHFFFAOYSA-N
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Description

4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzamide class of drugs and is known for its ability to interact with various receptors in the brain and central nervous system.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, making it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, it has been shown to have relatively low toxicity and few side effects in animal models.
However, there are also some limitations to the use of this compound in lab experiments. Its effects on other receptors and neurotransmitters in the brain are not fully understood, which could limit its usefulness in some studies. Additionally, the synthesis of this compound can be complex and time-consuming, which could limit its availability for use in lab experiments.

Future Directions

There are several future directions for research on 4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide. One area of interest is the potential use of this compound in the treatment of anxiety and depression disorders. Further studies are needed to determine its effectiveness and safety in humans.
Another area of interest is the role of this compound in the regulation of dopamine signaling in the brain. It has been shown to have antagonistic effects at the D2 receptor, which is involved in the regulation of dopamine signaling. Further studies are needed to determine the potential therapeutic applications of this compound in the treatment of dopamine-related disorders.
Overall, this compound has shown great potential for use in scientific research. Its ability to interact with various receptors in the brain and central nervous system makes it a valuable tool for studying the underlying mechanisms of various physiological and behavioral processes. Further research is needed to fully understand its potential therapeutic applications and limitations.

Scientific Research Applications

The potential therapeutic applications of 4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide have been explored in various scientific studies. This compound has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression disorders. Additionally, it has been found to have antipsychotic properties, suggesting its potential use in the treatment of schizophrenia and other psychotic disorders.

properties

IUPAC Name

4-ethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN3O3/c1-2-31-20-11-9-19(10-12-20)25(30)27-18-23(24-8-5-17-32-24)29-15-13-28(14-16-29)22-7-4-3-6-21(22)26/h3-12,17,23H,2,13-16,18H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAACVYUGYEVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide
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4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide
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4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide
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4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide
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4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide
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4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}benzamide

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